molecular formula C31H53N11O9 B14255746 L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- CAS No. 402713-85-3

L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl-

Cat. No.: B14255746
CAS No.: 402713-85-3
M. Wt: 723.8 g/mol
InChI Key: JVOZMBZPDXWTBH-LSBAASHUSA-N
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Description

L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- is a synthetic peptide compound It is composed of several amino acids, including L-serine, N-acetyl-L-leucine, L-leucine, L-arginine, glycine, and L-histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidine derivatives.

    Reduction: The peptide bonds can be reduced under specific conditions.

    Substitution: Amino acid residues can be substituted with other functional groups or amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Various reagents depending on the desired substitution, such as alkylating agents for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Scientific Research Applications

L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- involves its interaction with specific molecular targets and pathways. It can activate glycine receptors and upregulate PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The peptide may also modulate the release of cytokines and promote cellular proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- is unique due to its specific combination of amino acids, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and potential clinical applications.

Properties

CAS No.

402713-85-3

Molecular Formula

C31H53N11O9

Molecular Weight

723.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C31H53N11O9/c1-16(2)9-21(38-18(5)44)27(47)41-22(10-17(3)4)28(48)40-20(7-6-8-35-31(32)33)26(46)36-13-25(45)39-23(11-19-12-34-15-37-19)29(49)42-24(14-43)30(50)51/h12,15-17,20-24,43H,6-11,13-14H2,1-5H3,(H,34,37)(H,36,46)(H,38,44)(H,39,45)(H,40,48)(H,41,47)(H,42,49)(H,50,51)(H4,32,33,35)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

JVOZMBZPDXWTBH-LSBAASHUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)C

Origin of Product

United States

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